An In-depth Technical Guide to Coronaric Acid: From Discovery to Cellular Signaling
An In-depth Technical Guide to Coronaric Acid: From Discovery to Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronaric acid, a diepoxide of linoleic acid, has emerged from relative obscurity as a molecule of significant interest in cellular signaling and pathophysiology. Initially identified as a component of plant seed oils, its endogenous production in mammals and subsequent metabolism have revealed a complex role in inflammatory processes and cytotoxicity. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of coronaric acid. It details the initial isolation and characterization, methods for its synthesis and analysis, and delves into its intricate interactions with key signaling pathways, including the soluble epoxide hydrolase (sEH) metabolic pathway, and its potential modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor-kappa B (NF-κB). This document consolidates key quantitative data, experimental protocols, and visual representations of associated molecular pathways to serve as a critical resource for researchers in lipid biology and drug development.
Discovery and History
The story of coronaric acid begins in the botanical world. It was first isolated and identified from the seed oil of Chrysanthemum coronarium by C. R. Smith Jr. and his colleagues. Their work laid the foundation for understanding this unique fatty acid derivative. Subsequent research identified coronaric acid in other plant sources, including Acacia albida seed oil.
Initially considered a plant-derived lipid, the narrative of coronaric acid took a significant turn with the discovery of its endogenous production in mammals. It is formed from the essential fatty acid, linoleic acid, through the action of cytochrome P450 (CYP) epoxygenase enzymes, particularly CYP2C9.[1] This endogenous pathway produces two optical isomers: 9S,10R-epoxy-12(Z)-octadecenoic acid and 9R,10S-epoxy-12(Z)-octadecenoic acid.[1] In the context of mammalian biology, this mixture is often referred to as leukotoxin due to its observed toxicity towards leukocytes.[1][2]
A critical aspect of coronaric acid's biological activity is its metabolism. In mammalian tissues, it is rapidly converted by soluble epoxide hydrolase (sEH) into its corresponding diols, 9S,10R- and 9R,10S-dihydroxy-12(Z)-octadecenoic acids, collectively known as leukotoxin diols.[1][2] This metabolic conversion is now understood to be a key step in mediating the cytotoxic effects associated with high concentrations of coronaric acid.[1][2]
Physicochemical and Spectroscopic Data
Coronaric acid (9,10-epoxy-12Z-octadecenoic acid) is a C18 fatty acid with a single epoxide ring and one double bond.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₃ | [3] |
| Molecular Weight | 296.4 g/mol | [3] |
| CAS Number | 16833-56-0 (racemate) | [1] |
| Appearance | Oily liquid | |
| Solubility | Soluble in organic solvents, virtually insoluble in water. |
Spectroscopic Data:
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¹H NMR: The ¹H NMR spectrum of fatty acids shows characteristic signals for different proton groups. For coronaric acid, key signals would include those for the olefinic protons of the double bond, the protons of the epoxide ring, and the terminal methyl group.[4][5]
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¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. Specific chemical shifts for the carbons of the epoxide ring and the double bond are key identifiers.[5]
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Mass Spectrometry (MS): Electron ionization (EI) mass spectra of fatty acid methyl esters provide characteristic fragmentation patterns. For coronaric acid methyl ester, fragmentation would occur around the epoxide ring and the double bond, yielding diagnostic ions.[3]
Experimental Protocols
Isolation from Plant Seed Oil (General Protocol)
This protocol is a generalized procedure based on common methods for fatty acid extraction from seed oils and can be adapted for the isolation of coronaric acid.
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Oil Extraction:
-
Grind the seeds of the plant source (e.g., Chrysanthemum coronarium).
-
Extract the oil using a Soxhlet apparatus with a suitable solvent like petroleum ether or a mixture of chloroform (B151607) and methanol (B129727).[6][7]
-
Remove the solvent under reduced pressure to obtain the crude seed oil.
-
-
Saponification:
-
Treat the crude oil with a solution of sodium hydroxide (B78521) in methanol or ethanol (B145695) and heat to reflux to hydrolyze the triglycerides into free fatty acids and glycerol.[8]
-
-
Extraction of Free Fatty Acids:
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the fatty acid salts.
-
Extract the free fatty acids into an organic solvent such as diethyl ether or hexane.[8]
-
Wash the organic layer with water to remove impurities and then dry it over anhydrous sodium sulfate.
-
-
Purification:
-
The mixture of fatty acids can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC) to isolate coronaric acid from other fatty acids.[9]
-
Synthesis of Coronaric Acid Methyl Ester (General Protocol)
This protocol outlines a general method for the synthesis of fatty acid methyl esters, which can be applied to coronaric acid for analytical purposes (e.g., GC-MS).
-
Esterification:
-
Dissolve the isolated coronaric acid in a solvent like toluene.
-
Add a solution of sodium methoxide (B1231860) in methanol or use an acid catalyst like HCl in methanol.[10][11][12]
-
Heat the mixture to reflux for a specified period to complete the esterification reaction.
-
-
Work-up and Purification:
-
After cooling, neutralize the reaction mixture.
-
Extract the methyl ester into an organic solvent.
-
Wash the organic layer with water and dry it.
-
The crude methyl ester can be purified by column chromatography.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the quantitative analysis of coronaric acid in biological samples.
-
Sample Preparation:
-
Extract lipids from the biological sample (e.g., serum, tissue homogenate) using a method like the Folch or Bligh-Dyer extraction.
-
Saponify the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to their methyl esters (as described in Protocol 3.2) or other suitable derivatives for GC analysis.[13][14]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for fatty acid methyl ester separation).[4][15]
-
Use a temperature program to separate the different fatty acid methyl esters.
-
The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.
-
-
Quantification:
-
Use an internal standard (e.g., a deuterated analog of coronaric acid or a C17:0 fatty acid) added at the beginning of the sample preparation for accurate quantification.[13]
-
Generate a calibration curve using known concentrations of a coronaric acid standard.
-
Cytotoxicity Assay of Coronaric Acid Diol
This protocol describes a general method to assess the cytotoxicity of the metabolic product of coronaric acid, its diol.
-
Cell Culture:
-
Culture a suitable cell line (e.g., leukocytes, endothelial cells) in a 96-well plate until they reach a desired confluency.
-
-
Treatment:
-
Treat the cells with varying concentrations of the coronaric acid diol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
-
Cell Viability Assessment:
-
Use a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.[16]
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the control group.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[17][18]
-
Signaling Pathways and Biological Activities
Coronaric acid and its metabolites are bioactive lipids that can influence several key signaling pathways, contributing to both physiological and pathological processes.
Metabolism by Soluble Epoxide Hydrolase (sEH)
The primary metabolic pathway for coronaric acid in mammals involves its hydrolysis by soluble epoxide hydrolase (sEH) to form the corresponding diols.[1][2] This enzymatic conversion is crucial as it significantly alters the biological activity of the molecule. While coronaric acid itself may have signaling roles, its diol metabolites are often associated with cytotoxic effects at high concentrations.[1][2]
Peroxisome Proliferator-Activated Receptors (PPARs)
Epoxy fatty acids, including those derived from linoleic acid, have been identified as potential endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[19] PPARs are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation.[19] Activation of PPARα, for example, is known to increase the expression of genes involved in fatty acid oxidation.[20][21] The interaction of coronaric acid with PPARs is an area of active research, with the potential for both direct activation and indirect effects through its metabolic products.
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- 18. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elucidating the Beneficial Role of PPAR Agonists in Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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